Pregn-5-ene-3beta,20beta-diol
Overview
Description
Pregn-5-ene-3beta,20beta-diol is a derivative of pregnenolone, which is a natural steroid and a precursor in the biosynthesis of many other steroids. The compound is characterized by the presence of a double bond in the 5th position of the steroid nucleus and hydroxyl groups at the 3-beta and 20-beta positions. This structure is a key intermediate in the synthesis of various steroid derivatives with potential biological activities.
Synthesis Analysis
The synthesis of pregn-5-ene-3beta,20beta-diol derivatives involves several steps, including biotransformation and chemical reactions with various reagents. For instance, pregnenolone was biotransformed by Mucor circinelloides var lusitanicus to yield a trihydroxy derivative, which was then treated with benzaldehydes to produce benzylidene derivatives with cytotoxic activities against EC109 cells . Another synthesis route involved the Michael addition reaction to introduce a phenyl amino group at the 16-alpha position, resulting in a novel compound characterized by spectroscopic techniques . Additionally, the synthesis of deuterated isotopomers of sterols used an intermediate pregn-5-ene derivative, which was prepared by reduction with dichloroaluminum deuteride .
Molecular Structure Analysis
The molecular structure of pregn-5-ene-3beta,20beta-diol derivatives has been elucidated using various analytical techniques. Single-crystal X-ray analysis confirmed the absolute configuration of a trihydroxy derivative . Density functional theory (DFT) calculations were used to determine the ground state geometry of a 16-alpha-substituted compound, and its NMR chemical shifts were correlated with experimental data . The crystal structure of a brominated derivative was also reported, providing insights into the intermolecular interactions stabilizing the structure .
Chemical Reactions Analysis
Pregn-5-ene-3beta,20beta-diol and its derivatives undergo various chemical reactions that modify their structure and properties. For example, the reaction with pyridine thiocyanate and carbethoxyhydrazine led to the formation of dicarbethoxyhydrazones and oxazolidine-thione derivatives . The alkaline oxidation of progesterone, a closely related steroid, resulted in the formation of pregn-4-ene-3,6,20-trione, demonstrating the reactivity of the steroid nucleus under oxidative conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pregn-5-ene-3beta,20beta-diol derivatives are influenced by their molecular structure. The introduction of different functional groups and substituents can significantly alter properties such as solubility, reactivity, and biological activity. For instance, the introduction of glycoside moieties was explored to find new leads against dyslipidemic and antioxidant targets, with some derivatives showing promising activity . The electronic properties, such as HOMO and LUMO energies, were calculated to understand the stability and reactivity of the molecules . Additionally, the molecular electrostatic potential was determined to predict electrophilic or nucleophilic reactivity .
Scientific Research Applications
Enzyme Studies and Steroid Metabolism
Pregn-5-ene-3beta,20beta-diol is involved in studies concerning Δ5-3β-hydroxysteroid dehydrogenase, an enzyme converting pregnenolone to isoprogesterone. This enzyme is isolated from Digitalis lanata and is part of the short-chain dehydrogenases/reductases superfamily, playing a critical role in steroid metabolism (Finsterbusch et al., 1999).
Synthesis and Pharmacological Applications
A study focuses on synthesizing pregnane derivatives and glycosides, including 3beta-hydroxy-16alpha-(2-hydroxy ethoxy) pregn-5-en-20-one, from pregnadiene for potential use against dyslipidemia and as antioxidants (Sethi et al., 2007).
Human Placental Studies
Research involving human placental 3beta-hydroxysteroid dehydrogenase and delta5-isomerase highlights the conversion of pregnenolone to progesterone, identifying pregn-5-ene-3,20-dione as an intermediate in this process (Edwards et al., 1976).
Stereoselective Synthesis in Chemistry
The stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5α-reductase, involves cyclization processes that include pregn-5-ene derivatives as intermediates (Wölfling et al., 2004).
Cytotoxic Activities Studies
Research on the synthesis of novel 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one derivatives, derived from pregnenolone, shows significant cytotoxic activities against EC109 cells, highlighting potential applications in cancer therapy (Shan et al., 2009).
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,22-23H,5-12H2,1-3H3/t13-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQQTDJEXMIMF-NFJVIFTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701313455 | |
Record name | 20β-Dihydropregnenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pregn-5-ene-3beta,20beta-diol | |
CAS RN |
901-57-5 | |
Record name | 20β-Dihydropregnenolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=901-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20R)-Pregn-5-ene-3beta,20-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20β-Dihydropregnenolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701313455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20R)-pregn-5-ene-3β,20-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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